![molecular formula C6H4ClN3O B1432569 6-Chlorooxazolo[5,4-b]pyridin-2-amine CAS No. 1256819-81-4](/img/structure/B1432569.png)
6-Chlorooxazolo[5,4-b]pyridin-2-amine
Übersicht
Beschreibung
6-Chlorooxazolo[5,4-b]pyridin-2-amine is a chemical compound with the molecular formula C6H4ClN3O and a molecular weight of 169.57 g/mol. It is a grey solid with a purity of 97%. This compound is part of the oxazolo[5,4-b]pyridine family, which are heterocyclic aromatic organic compounds containing nitrogen and oxygen atoms in their ring structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorooxazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminopyridine derivatives with chloroformates in the presence of a base. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of the cyclization reactions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chlorooxazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chlorooxazolo[5,4-b]pyridin-2-amine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 6-Chlorooxazolo[5,4-b]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
6-Chlorooxazolo[5,4-b]pyridin-2-amine is unique in its chemical structure and properties compared to other similar compounds. Some similar compounds include:
Oxazolo[4,5-b]pyridin-2-amine: This compound differs in the position of the nitrogen atom in the ring structure.
Chlorooxazolo[3,4-b]pyridin-2-amine: This compound has a different substitution pattern on the ring.
These compounds may exhibit different biological activities and chemical reactivity due to their structural differences.
Eigenschaften
IUPAC Name |
6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDGQBYWIPBVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



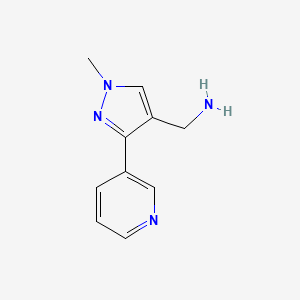
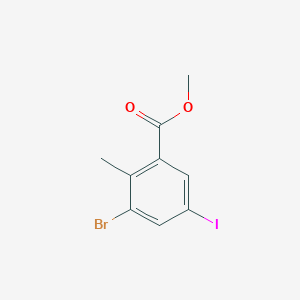
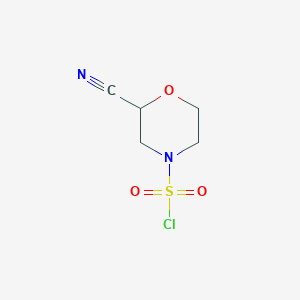
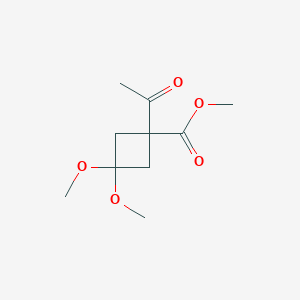
![[(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine](/img/structure/B1432498.png)
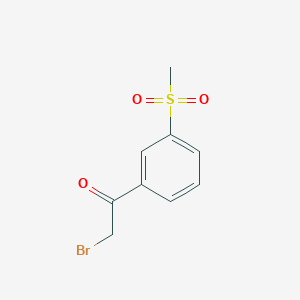
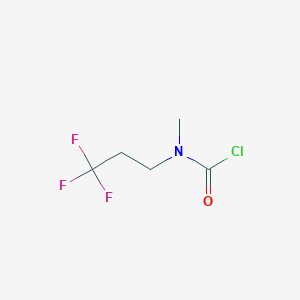
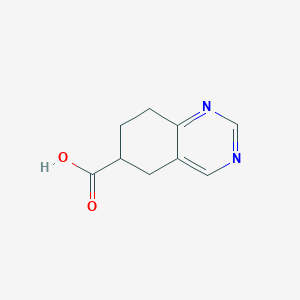
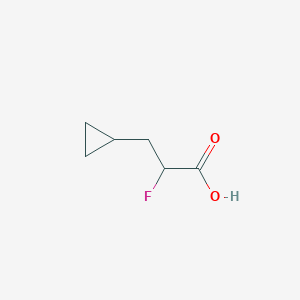

![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)
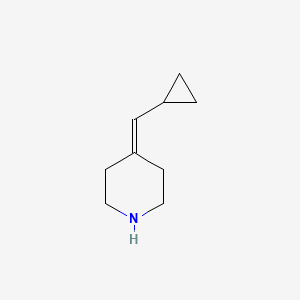
![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)
